Amino-(6-fluoro-1H-indol-3-yl)-acetic acid ethyl ester
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Overview
Description
Amino-(6-fluoro-1H-indol-3-yl)-acetic acid ethyl ester is a synthetic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. The presence of a fluorine atom in the indole ring enhances the compound’s stability and bioavailability, making it a valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amino-(6-fluoro-1H-indol-3-yl)-acetic acid ethyl ester typically involves the following steps:
Starting Material: The synthesis begins with 6-fluoroindole, which is commercially available or can be synthesized from fluorobenzene through a series of reactions.
Formation of Indole Derivative: The 6-fluoroindole is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the ethyl ester of 6-fluoroindole-3-acetic acid.
Amination: The final step involves the introduction of an amino group at the 2-position of the acetic acid moiety. This can be achieved through reductive amination using reagents like sodium cyanoborohydride and ammonium acetate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used to ensure high yield and purity.
Optimization: Reaction conditions such as temperature, pressure, and solvent choice are optimized for scalability.
Purification: The final product is purified using techniques like recrystallization, chromatography, or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Amino-(6-fluoro-1H-indol-3-yl)-acetic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Amino-(6-fluoro-1H-indol-3-yl)-acetic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate due to its stability and bioavailability.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Amino-(6-fluoro-1H-indol-3-yl)-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or proteins involved in various biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
6-Fluoroindole: A precursor in the synthesis of Amino-(6-fluoro-1H-indol-3-yl)-acetic acid ethyl ester.
6-Fluoro-L-tryptophan: An amino acid derivative with similar structural features.
N-Alkyl-4-(6-fluoro-1H-indol-3-yl)benzamide: A compound with anticancer properties.
Uniqueness
This compound is unique due to its combination of an indole ring with a fluorine atom and an amino-acetic acid ester moiety. This unique structure contributes to its stability, bioavailability, and potential biological activities, making it a valuable compound for various scientific research applications.
Biological Activity
Amino-(6-fluoro-1H-indol-3-yl)-acetic acid ethyl ester, also known as ethyl 2-amino-2-(6-fluoro-1H-indol-3-yl)acetate, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H12F1N1O2
- Molecular Weight : Approximately 272.70 g/mol
- Structure : The compound features a unique indole structure with a fluoro substituent at the 6-position, which enhances its biological activity.
The biological activity of this compound is largely attributed to its interaction with various molecular targets. The fluoro group enhances binding affinity to specific receptors or enzymes, thereby modulating their activity. Research indicates that this compound may exert the following effects:
- Antiviral Activity : Exhibits potential against viral infections by inhibiting viral replication.
- Anticancer Activity : Demonstrates cytotoxic effects against cancer cells, particularly in models of advanced metastatic colorectal cancer (mCRC) .
- Anti-inflammatory Properties : Modulates inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .
Biological Activities
The compound has been studied for various biological activities, as summarized in the table below:
Activity Type | Description |
---|---|
Antiviral | Inhibits viral replication and shows promise against specific viral strains. |
Anticancer | Induces apoptosis in cancer cells and inhibits tumor growth in vitro and in vivo. |
Anti-inflammatory | Reduces inflammation markers and modulates immune response. |
Antimicrobial | Exhibits activity against a range of bacterial strains. |
Antioxidant | Scavenges free radicals and protects cells from oxidative stress. |
Case Studies
- Cytotoxicity in Cancer Models
- Inflammation Modulation
-
Antiviral Efficacy
- In vitro studies have shown that this compound can inhibit the replication of certain viruses, making it a candidate for antiviral drug development .
Properties
Molecular Formula |
C12H13FN2O2 |
---|---|
Molecular Weight |
236.24 g/mol |
IUPAC Name |
ethyl 2-amino-2-(6-fluoro-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C12H13FN2O2/c1-2-17-12(16)11(14)9-6-15-10-5-7(13)3-4-8(9)10/h3-6,11,15H,2,14H2,1H3 |
InChI Key |
IDWXTUPQXHNJHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CNC2=C1C=CC(=C2)F)N |
Origin of Product |
United States |
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